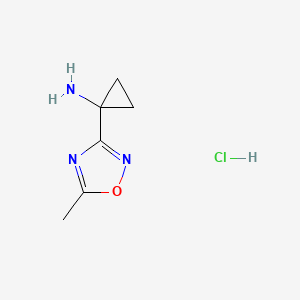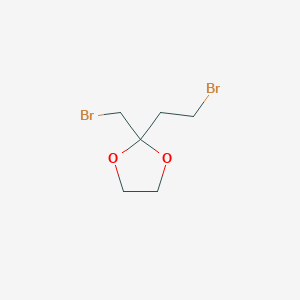
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound is characterized by the presence of two bromine atoms attached to the ethyl and methyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-2-methyl-1,3-dioxolane. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions usually include:
Temperature: Room temperature to 50°C
Reaction Time: Several hours to ensure complete bromination
Catalyst: Sometimes a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous Addition: Bromine is continuously added to the reaction mixture
Temperature Control: Maintaining a consistent temperature throughout the reaction
Purification: The product is purified using distillation or recrystallization techniques
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted dioxolanes with functional groups like alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes with a dioxolane ring.
Oxidation: Formation of dioxolane derivatives with carbonyl or carboxyl groups.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(iodomethyl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(fluoromethyl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine atoms are larger and more polarizable, making the compound more reactive in nucleophilic substitution and elimination reactions. This unique reactivity makes it a valuable intermediate in organic synthesis and other scientific applications.
Propriétés
Formule moléculaire |
C6H10Br2O2 |
|---|---|
Poids moléculaire |
273.95 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-2-(bromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10Br2O2/c7-2-1-6(5-8)9-3-4-10-6/h1-5H2 |
Clé InChI |
UGDSOGSOKNHBKX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
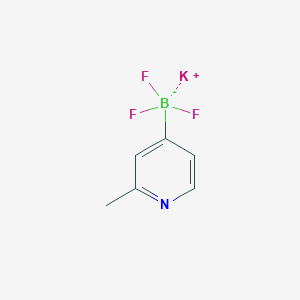
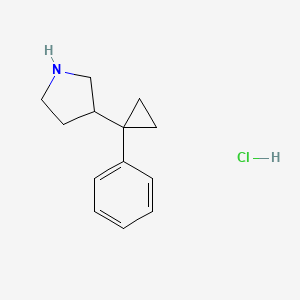
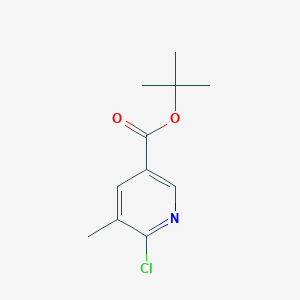
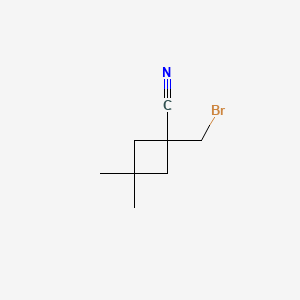

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
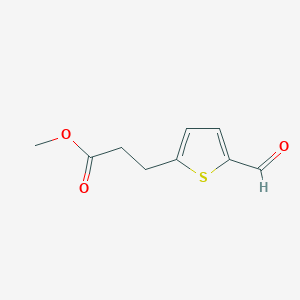
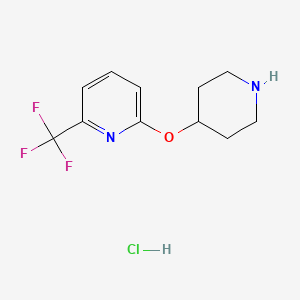
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
